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molecular formula C7H14N2 B1618966 7-Aminoheptanenitrile CAS No. 23181-80-8

7-Aminoheptanenitrile

Cat. No. B1618966
M. Wt: 126.2 g/mol
InChI Key: BWOPSPUFLXTNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04009208

Procedure details

The intermediate N-(2-hydroxyethyl)-1,7-heptanediamine was prepared in two steps as follows: To a stirred and ice-cooled solution containing 650 ml. of benzene and 43.5 g. of pyridine was added dropwise over a period of 30 minutes 75 g. of ethyl oxalyl chloride followed by dropwise addition over a period of 30 minutes 63 g. of 7-amino-heptanonitrile. The reaction mixture was stirred in the ice bath for 3 minutes, next stirred at room temperature for 45 minutes and then allowed to stand overnight at room temperature. The white solid was filtered off and rinsed with fresh benzene. The combined benzene filtrates were washed successively with two 250 ml. portions of 5% aqueous glycine solution containing 25 ml. of 10% aqueous potassium hydroxide solution, a 250 ml. portion of 0.6N hydrochloric acid and two 250 ml. portions of water. The benzene solution was then dried over anhydrous magnesium sulfate and evaporated in vacuo to yield 102.7 g. ethyl N-(6-cyanohexyl)oxamate. A 23.1 g. portion was fractionally distilled at high vacuum for analysis, thereby yielding 14.7 g. of ethyl N-(6-cyanohexyl)oxamate, b.p. 170°-174° C. at 0.05 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl N-(6-cyanohexyl)oxamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethyl N-(6-cyanohexyl)oxamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.NCCCCCCC#N.[C:16]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][NH:24][C:25](=O)[C:26](OCC)=[O:27])#[N:17]>N1C=CC=CC=1>[OH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:16][NH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
ethyl oxalyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCC#N
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ethyl N-(6-cyanohexyl)oxamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCCCCCNC(C(=O)OCC)=O
Step Six
Name
ethyl N-(6-cyanohexyl)oxamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCCCCCNC(C(=O)OCC)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled solution
ADDITION
Type
ADDITION
Details
containing 650 ml
STIRRING
Type
STIRRING
Details
next stirred at room temperature for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
rinsed with fresh benzene
WASH
Type
WASH
Details
The combined benzene filtrates were washed successively with two 250 ml
ADDITION
Type
ADDITION
Details
portions of 5% aqueous glycine solution containing 25 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution was then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 102.7 g
DISTILLATION
Type
DISTILLATION
Details
portion was fractionally distilled at high vacuum for analysis
CUSTOM
Type
CUSTOM
Details
yielding 14.7 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCNCCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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